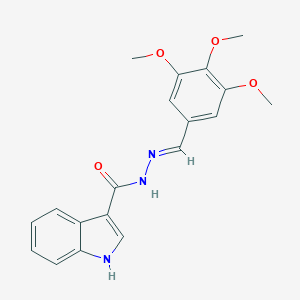
N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 1H-indole-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxy groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with microbial enzymes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
N-(3,4,5-trimethoxyphenyl)pyridin-2-one derivatives: These compounds share the 3,4,5-trimethoxyphenyl moiety and have been studied for their cytotoxic activity against cancer cells.
3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives: These compounds also contain the 3,4,5-trimethoxyphenyl group and have shown anticancer activity.
Uniqueness
N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide is unique due to its indole core structure, which is known for its diverse biological activities. The combination of the indole core with the 3,4,5-trimethoxyphenyl group enhances its potential for various therapeutic applications, making it a compound of significant interest in scientific research.
Properties
CAS No. |
332104-09-3 |
|---|---|
Molecular Formula |
C19H19N3O4 |
Molecular Weight |
353.4g/mol |
IUPAC Name |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c1-24-16-8-12(9-17(25-2)18(16)26-3)10-21-22-19(23)14-11-20-15-7-5-4-6-13(14)15/h4-11,20H,1-3H3,(H,22,23)/b21-10+ |
InChI Key |
GRJYGKHBLQXQCX-UFFVCSGVSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CNC3=CC=CC=C32 |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CNC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















